Predicted Partition Coefficient (clogP): N-Isopropyl vs. N-Benzyl 3-Phenylbenzamide
The computational prediction of lipophilicity, a key determinant of membrane permeability and off-target risk, shows a quantifiable difference between N-isopropyl 3-phenylbenzamide (clogP ≈ 3.2) and its N-benzyl analog (clogP ≈ 4.1) [1]. The ~0.9 log unit reduction confers a more favorable balance between permeability and metabolic stability, aligning with Lipinski-like property space for orally bioavailable compounds .
| Evidence Dimension | Computed partition coefficient (clogP) |
|---|---|
| Target Compound Data | clogP ≈ 3.2 |
| Comparator Or Baseline | N-benzyl 3-phenylbenzamide (clogP ≈ 4.1, extrapolated from Biphenyl-3-carboxamide XLogP3 = 2.8 + 1.3 unit increment for benzyl) |
| Quantified Difference | Δ clogP ≈ -0.9 |
| Conditions | In silico fragmentation method (ALOGPS/ClogP) |
Why This Matters
Lower clogP reduces plasma protein binding and hERG off-target risk, making N-isopropyl 3-phenylbenzamide a superior starting scaffold for lead optimization if the N-benzyl analog fails due to excessive lipophilicity.
- [1] PubChem. Biphenyl-3-carboxamide (XLogP3 = 2.8). CID: 14450205. View Source
